molecular formula C8H10O2S2 B1346707 S-Methyl p-toluenethiosulfonate CAS No. 4973-66-4

S-Methyl p-toluenethiosulfonate

Cat. No. B1346707
CAS RN: 4973-66-4
M. Wt: 202.3 g/mol
InChI Key: YSAGJMNZJWNJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Methyl p-toluenethiosulfonate is a chemical compound with the linear formula C8H10O2S21. It has a molecular weight of 202.2961.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of S-Methyl p-toluenethiosulfonate from the web search results.



Molecular Structure Analysis

The S-Methyl p-toluenethiosulfonate molecule contains a total of 22 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions of S-Methyl p-toluenethiosulfonate from the web search results.



Physical And Chemical Properties Analysis

S-Methyl p-toluenethiosulfonate has a molecular weight of 202.2961. More detailed physical and chemical properties were not found in the search results.


Scientific Research Applications

Antitumor Substances

S-Methyl p-toluenethiosulfonate has been explored in the realm of cancer research. For instance, Hayashi et al. (1967) studied the reactions of benzyl benzene or p-toluenethiosulfonate with active methylene compounds to understand the mechanism of anti-tumor activity (Hayashi et al., 1967).

Synthesis and Characterization

Takeuchi (2001) described the synthesis and physical properties of Methyl p-Toluenethiosulfonate, highlighting its role as a methylsulfenylating agent for forming useful intermediates in various applications (Takeuchi, 2001).

Removal of Genotoxic Impurities

Keçili et al. (2013) discussed an efficient approach for the removal of methyl p-toluenesulfonate, a potentially genotoxic impurity, from pharmaceutical formulations, demonstrating its significance in pharmaceutical safety (Keçili et al., 2013).

Modification of Thiol Enzymes

Makarov et al. (2019) reported the use of S-Methyl methanethiosulfonate in biochemistry for alkylating thiol groups of protein cysteines, demonstrating its utility in experimental studies of redox-sensitive proteins and enzymes (Makarov et al., 2019).

Fluorescent Probes

Li et al. (2014) synthesized sulfur-doped graphene quantum dots using sodium p-toluenesulfonate, employing these as efficient fluorescent probes for selective detection of Fe(3+) in human serum, indicating potential applications in clinical diagnosis (Li et al., 2014).

Methane Biosynthesis Inhibition

Gunsalus et al. (1978) synthesized analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) and tested their ability to inhibit the reduction of methyl-coenzyme M to methane in extracts of Methanobacterium thermoautotrophicum (Gunsalus et al., 1978).

Bioengineering Applications

Wan et al. (2009) explored the growth of cell lines on the conducting polymer poly(3,4-ethylenedioxythiophene) doped with p-toluenesulfonate, showing how electrical stimuli can control cell growth and morphology on such substrates (Wan et al., 2009).

Future Directions

S-Methyl p-toluenethiosulfonate is provided to early discovery researchers as part of a collection of rare and unique chemicals5. It has been used in scientific research and industry6.


Relevant Papers
Unfortunately, I couldn’t find specific papers on S-Methyl p-toluenethiosulfonate from the web search results. However, it’s worth noting that this compound is used in scientific research and industry6, indicating that it may be discussed in scientific literature within those contexts.


Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to scientific literature or safety data sheets provided by manufacturers.


properties

IUPAC Name

1-methyl-4-methylsulfanylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S2/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAGJMNZJWNJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198001
Record name Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Methyl p-toluenethiosulfonate

CAS RN

4973-66-4
Record name S-Methyl 4-methylbenzenesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4973-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfonic acid, thio-, S-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004973664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl p-toluenethiosulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-methyl toluene-p-thiosulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-methyl-4-[(methylsulfanyl)sulfonyl]benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD82JRN7QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In accordance with the method described in the literature (Synthesis 2002, 343), into a solution (12 mL) of 400 mg (4.25 mmoL) of dimethyl disulfide in methylene chloride were added 2.42 g (13.6 mmoL) of sodium p-toluenesulfinate and 2.16 g (8.50 mmoL) of iodine, followed by stirring at room temperature for 1 hour. The reaction solution was diluted with methylene chloride (12 mL), and a 1 M aqueous sodium thiosulfate solution was added thereto until the iodine color disappeared. The organic layer was washed with water (10 mL), dried over anhydrous magnesium sulfate, and filtered, and the solvent was evaporated. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to obtain 1.97 g of the heading compound as a colorless powdery substance (yield 100%).
[Compound]
Name
solution
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Methyl p-toluenethiosulfonate
Reactant of Route 2
Reactant of Route 2
S-Methyl p-toluenethiosulfonate
Reactant of Route 3
S-Methyl p-toluenethiosulfonate
Reactant of Route 4
S-Methyl p-toluenethiosulfonate
Reactant of Route 5
S-Methyl p-toluenethiosulfonate
Reactant of Route 6
S-Methyl p-toluenethiosulfonate

Citations

For This Compound
11
Citations
G Pattenden, G Rescourio - Organic & Biomolecular Chemistry, 2008 - pubs.rsc.org
… We therefore treated the 2 : 1 mixture of diastereoisomers 45/46 with S-methyl-p-toluenethiosulfonate 30 in the presence of triethylamine and we were pleased to find that this procedure …
Number of citations: 29 pubs.rsc.org
H Minato, H Kodama, T Miura, M Kobayashi - Chemistry Letters, 1977 - journal.csj.jp
Thiol esters (MeCO-SPh, 2,4,6-Me 3 C 6 H 2 CO-SMe, p-MeC 6 H 4 SO 2 -SMe) were found to function as good acylating agents for nucleophiles(MeOH, t-BuOH, PhOH, PhNH 2 , Cl − , …
Number of citations: 14 www.journal.csj.jp
K Fujiki, N Tanifuji, Y Sasaki, T Yokoyama - Synthesis, 2002 - thieme-connect.com
Thiosulfonates were prepared by the iodine oxidative sulfenylation of sulfinates with various disulfides in good yields both in the presence and absence of solvent. One of the important …
Number of citations: 82 www.thieme-connect.com
G Garza‐Ramos, R PÉrez‐Montfort… - European journal of …, 1996 - Wiley Online Library
… SMethyl-p-toluenethiosulfonate (MePhS0,-SMe) and S-phenyl-ptoluenethiosulfonate (MePhS0,-SPh) were from Aldrich. Glyceraldehye 3-phosphate was prepared from glyceraldehyde-…
Number of citations: 44 febs.onlinelibrary.wiley.com
T Matsuzawa, K Uchida, S Yoshida, T Hosoya - Chemistry Letters, 2018 - journal.csj.jp
… 12b Copper-catalyzed ipso-methylsulfanylation of 1 with S-methyl p-toluenethiosulfonate (2) efficiently afforded the corresponding aryl methyl sulfides, which were smoothly transformed …
Number of citations: 25 www.journal.csj.jp
T Takata, YH Kim, S Oae - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
Unsymmetrical thiosulfinic S-esters were oxidized with sodium metaperiodate in aqueous media to the corresponding unsymmetrical thiosulfonic S-esters nearly quantitatively. The …
Number of citations: 38 www.journal.csj.jp
A GOMEZ-PUYOU - Eur. J. Biochem, 1996 - academia.edu
… SMethyl-p-toluenethiosulfonate (MePhS0,-SMe) and S-phenyl-ptoluenethiosulfonate (MePhS0,-SPh) were from Aldrich. Glyceraldehye 3-phosphate was prepared from glyceraldehyde-…
Number of citations: 2 www.academia.edu
VG Nenaidenko, ES Balenkova - Russian journal of organic chemistry, 2003 - Springer
… Dimethyl(tosyl)sulfonium triflate was synthesized previously by methylation of S-methyl p-toluenethiosulfonate with methyl trifluoromethanesulfonate (Scheme 20). …
Number of citations: 53 link.springer.com
A Horton - 2015 - ueaeprints.uea.ac.uk
… The mixture of epimers was treated with S-methyl-p-toluenethiosulfonate to form the thiomethyl derivative 106 in high diastereoisomeric excess (87:13). The addition was determined to …
Number of citations: 3 ueaeprints.uea.ac.uk
PC Bulman Page, RL Goodyear… - The Journal of …, 2017 - ACS Publications
… Triethylamine (0.2 mL, 1 mmol) and S-methyl p-toluenethiosulfonate (0.18 g, 0.8 mmol) were added. The mixture was stirred overnight at room temperature. The solvent was removed …
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.